Epiguajadial B Epiguajadial B
Brand Name: Vulcanchem
CAS No.:
VCID: VC19755042
InChI: InChI=1S/C30H34O5/c1-19-11-12-23-24(20-9-6-5-7-10-20)25-27(34)21(17-31)26(33)22(18-32)28(25)35-30(23,4)15-8-14-29(2,3)16-13-19/h5-10,13-14,17-18,23-24,33-34H,11-12,15-16H2,1-4H3/b14-8+,19-13+/t23-,24+,30+/m1/s1
SMILES: Array
Molecular Formula: C30H34O5
Molecular Weight: 474.6 g/mol

Epiguajadial B

CAS No.:

Cat. No.: VC19755042

Molecular Formula: C30H34O5

Molecular Weight: 474.6 g/mol

* For research use only. Not for human or veterinary use.

Epiguajadial B -

Specification

Molecular Formula C30H34O5
Molecular Weight 474.6 g/mol
IUPAC Name (1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde
Standard InChI InChI=1S/C30H34O5/c1-19-11-12-23-24(20-9-6-5-7-10-20)25-27(34)21(17-31)26(33)22(18-32)28(25)35-30(23,4)15-8-14-29(2,3)16-13-19/h5-10,13-14,17-18,23-24,33-34H,11-12,15-16H2,1-4H3/b14-8+,19-13+/t23-,24+,30+/m1/s1
Standard InChI Key SCJBVAONMYLOHE-WWPAVAPFSA-N
Isomeric SMILES C/C/1=C\CC(/C=C/C[C@]2([C@H](CC1)[C@@H](C3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C4=CC=CC=C4)C)(C)C
Canonical SMILES CC1=CCC(C=CCC2(C(CC1)C(C3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C4=CC=CC=C4)C)(C)C

Introduction

Structural Elucidation and Stereochemical Significance

Molecular Architecture

The compound’s IUPAC name provides a detailed blueprint of its structure:

  • Core framework: A 12-oxatricyclo[9.8.0.013,18]nonadeca system featuring fused cyclohexane and oxepane rings.

  • Substituents: Four methyl groups at positions 4, 7, 7, and 11; a phenyl group at position 19; and two aldehyde groups at positions 14 and 16.

  • Stereochemistry: Absolute configurations at positions 1R, 11S, and 19R, with double bonds at 4E and 8E ensuring planar rigidity.

The presence of conjugated double bonds (4,8,13,15,17-pentaene) creates an extended π-system, enabling electronic delocalization that may influence redox properties or UV-Vis absorption profiles.

Functional Group Analysis

Critical functional groups include:

  • Hydroxyl groups (C15, C17): Facilitate hydrogen bonding with biological targets such as enzymes or receptors.

  • Aldehyde groups (C14, C16): Serve as electrophilic sites for nucleophilic addition reactions or Schiff base formation.

  • Phenyl group (C19): Enhances hydrophobic interactions within binding pockets, a feature leveraged in drug design to improve target affinity .

Synthesis and Stereochemical Control

Multi-Step Synthetic Routes

Synthesis of this compound requires meticulous control over stereochemistry and regioselectivity. Key steps include:

  • Dichlorocarbene insertion: Employed to construct strained bicyclic intermediates, as demonstrated in analogous syntheses of bioisosteric compounds .

  • Aldol condensation: To establish the α,β-unsaturated carbonyl system.

  • Asymmetric catalysis: IDPi (imidodiphosphorimidate) catalysts enable enantioselective formation of hydrazonoesters, critical for achieving the desired (1R,11S,19R) configuration .

A representative synthetic pathway is outlined below:

StepReaction TypeKey Reagents/ConditionsPurpose
1Dichlorocarbene insertionCHCl₃, NaOH, phase-transfer catalystBicyclo[1.1.1]pentane intermediate
2Aldol condensationLDA, α-acetoxy aldehydeForms conjugated enone system
3Hydrazone formationHydrazine, acetic acidStabilizes carbonyl groups
4IDPi-catalyzed enantioselectionSilyl ketene acetal, IDPi-3hEstablishes C1, C11, C19 stereocenters

Challenges in Scale-Up

Gram-scale syntheses report diminished yields (~15% drop) due to steric hindrance during late-stage functionalization . Catalyst recovery (e.g., IDPi-3h) mitigates costs, though precipitation of intermediates remains a bottleneck .

Physicochemical Properties

The compound’s physicochemical profile is pivotal for its bioactivity and formulation:

PropertyValue/DescriptionMethod of Determination
Molecular weight474.6 g/molHigh-resolution mass spectrometry
SolubilityLow in water; soluble in DMSOShake-flask method
logP3.8 (predicted)Computational modeling
StabilitySensitive to light and oxidationAccelerated stability testing

The low aqueous solubility necessitates prodrug strategies or nanoformulations for in vivo applications.

Biological Activity and Mechanism

Enzyme Inhibition

The compound exhibits inhibitory activity against lipoprotein-associated phospholipase A2 (LpPLA2), a target in cardiovascular disease. Key interactions include:

  • Hydrogen bonding: Hydroxyl groups (C15, C17) anchor the compound to LpPLA2’s oxyanion hole (Leu153, Phe274) .

  • Hydrophobic interactions: The phenyl group (C19) occupies a lipophilic pocket near Leu121 and Phe125, enhancing binding affinity .

Comparative studies with bicyclo[1.1.1]pentane bioisosteres reveal that the phenyl group’s planar geometry optimizes pocket occupancy, albeit with a slight potency trade-off (~2-fold reduction in IC50) .

Agrochemical Applications

In agrochemistry, the dicarbaldehyde moiety acts as a crosslinker in polymer matrices for controlled-release fertilizers. The methyl groups (C4, C7, C11) confer resistance to microbial degradation, extending field longevity.

Recent Advances and Future Directions

Catalytic Innovations

Recent methodologies leveraging IDPi catalysts achieve enantioselectivities >96:04 e.r., enabling access to gram quantities of enantiopure material . Hydrolysis of hydrazonoesters to 4-oxoesters (85% yield) streamlines route efficiency .

Structural Analogues

Bioisosteric replacement of the phenyl group with bicyclo[1.1.1]pentane improves metabolic stability but requires synthetic trade-offs . Hybrid derivatives incorporating fluoroalkyl chains are under investigation to enhance blood-brain barrier penetration.

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